8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is a synthetic organic compound that features a quinoline core linked to a piperidine ring substituted with a 3,4-difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline typically involves a multi-step process. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the 3,4-Difluorobenzoyl Group: The piperidine intermediate is then reacted with 3,4-difluorobenzoyl chloride under basic conditions to form the 3,4-difluorobenzoyl-piperidine derivative.
Coupling with Quinoline: The final step involves coupling the 3,4-difluorobenzoyl-piperidine derivative with 8-hydroxyquinoline using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 3,4-difluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to introduce new functional groups.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the 3,4-difluorobenzoyl group.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Biology:
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the piperidine ring could interact with protein targets, influencing biological pathways .
Comparison with Similar Compounds
4-Benzoylpiperidine: Shares the piperidine core but lacks the quinoline moiety.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a similar piperidine structure but with a different aromatic system.
Uniqueness: 8-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological and chemical properties not observed in the similar compounds listed above .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-17-7-6-15(13-18(17)23)21(26)25-11-8-16(9-12-25)27-19-5-1-3-14-4-2-10-24-20(14)19/h1-7,10,13,16H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVLIGGMWJKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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